N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS No.: 896284-85-8
VCID: VC7464594
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 463.98
* For research use only. Not for human or veterinary use.

Description |
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group (-CONHCO-) linked to complex substituents, which impart unique physicochemical and biological properties. This compound's structure includes a chlorophenyl group, a mesitylsulfonyl-substituted pyrrolidine ring, and an oxalamide backbone. General Synthetic PathwayThe synthesis of this compound involves multiple steps:
Industrial ConsiderationsIndustrial synthesis would optimize reaction conditions to maximize yield and purity while minimizing environmental impact. Continuous flow methods and green chemistry principles may be employed. Biological ActivityWhile specific data on this compound is unavailable, structurally related compounds suggest potential activities: Enzyme InhibitionThe oxalamide scaffold is known for its ability to inhibit enzymes such as kinases or proteases by interacting with active sites. Neuroprotective EffectsSulfonamide derivatives have been studied for their ability to inhibit neuroinflammatory pathways, potentially benefiting neurodegenerative conditions like Parkinson’s disease. Applications in ResearchThis compound's unique structure makes it valuable for:
|
---|---|
CAS No. | 896284-85-8 |
Product Name | N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
Molecular Formula | C22H26ClN3O4S |
Molecular Weight | 463.98 |
IUPAC Name | N'-(2-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Standard InChI | InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28) |
Standard InChIKey | XAMZLTYICHSPKM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Solubility | not available |
PubChem Compound | 18574858 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume